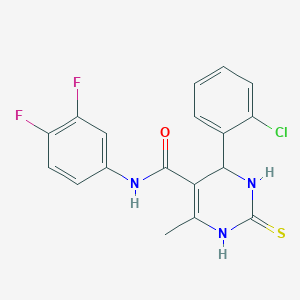
4-(2-Chlorphenyl)-N-(3,4-difluorphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chlorophenyl)-N-(3,4-difluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H14ClF2N3OS and its molecular weight is 393.84. The purity is usually 95%.
BenchChem offers high-quality 4-(2-chlorophenyl)-N-(3,4-difluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-chlorophenyl)-N-(3,4-difluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Die Verbindung 4-(2-Chlorphenyl)-N-(3,4-difluorphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-carboxamid hat aufgrund ihrer chemischen Struktur und Eigenschaften mehrere potenzielle Anwendungen in der wissenschaftlichen Forschung. Nachfolgend finden Sie eine umfassende Analyse von sechs einzigartigen Anwendungen, die jeweils in einem eigenen Abschnitt detailliert beschrieben werden:
Pharmazeutische Forschung als Dipeptidylpeptidase-IV-Inhibitoren
Verbindungen, die die Difluorphenylgruppe enthalten, wurden auf ihr Potenzial als Dipeptidylpeptidase-IV (DPP-IV)-Inhibitoren untersucht . DPP-IV-Inhibitoren sind eine Klasse von oralen Hypoglykämika, die DPP-IV blockieren. Sie werden zur Behandlung von Diabetes eingesetzt, indem sie die aktiven Inkretin-Spiegel verlängern, wodurch die Insulinsekretion erhöht und der Glukagon-Spiegel im Kreislauf auf glukoseabhängige Weise gesenkt wird.
Biologische Aktivität
4-(2-chlorophenyl)-N-(3,4-difluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound that has garnered attention for its potential biological activities due to its unique chemical structure. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core substituted with a chlorophenyl group and a difluorophenyl group , which enhance its biological activity. The molecular formula is C18H14ClF2N3O2 with a molecular weight of approximately 353.81 g/mol. The presence of the thioxo group (–S=) contributes significantly to its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors. The binding affinity of 4-(2-chlorophenyl)-N-(3,4-difluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide with these targets can inhibit or modulate their functions, leading to various biochemical responses.
Biological Activities
Research indicates that compounds within the tetrahydropyrimidine class exhibit a range of biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Antiviral Properties : Some derivatives have been evaluated for their ability to inhibit viral replication.
- Cytotoxic Effects : Certain analogs have demonstrated cytotoxicity against cancer cell lines.
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Fluorinated phenyl group | Antiviral |
| N-(4-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Nitro group on phenyl | Antimicrobial |
| Ethyl 4-(2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Hydroxy substituent | Cytotoxicity |
The unique combination of chlorinated and difluorinated substituents in 4-(2-chlorophenyl)-N-(3,4-difluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide may enhance its biological activity compared to other similar compounds.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Antimicrobial Evaluation : A study assessed the antimicrobial properties of tetrahydropyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range.
- Cytotoxicity Assays : In vitro cytotoxicity studies using various cancer cell lines revealed that this compound could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
- Enzyme Inhibition Studies : The compound's potential as an enzyme inhibitor was explored through various assays showing promising results in inhibiting key enzymes involved in metabolic pathways relevant to disease states .
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)-N-(3,4-difluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF2N3OS/c1-9-15(17(25)23-10-6-7-13(20)14(21)8-10)16(24-18(26)22-9)11-4-2-3-5-12(11)19/h2-8,16H,1H3,(H,23,25)(H2,22,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUJYIZKFVDLME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














